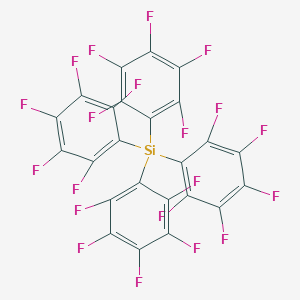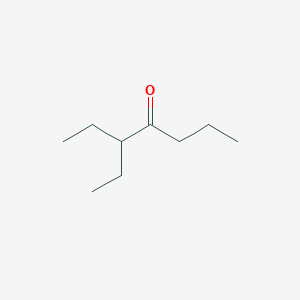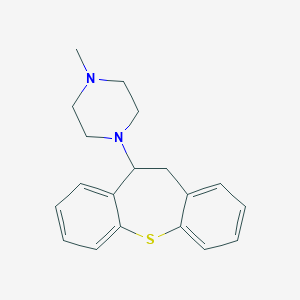
Perathiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perathiepin is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that belongs to the class of thiepin derivatives. Perathiepin has been found to exhibit pharmacological properties, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of perathiepin is not fully understood, but it is believed to act on various biological pathways. It has been found to interact with dopamine and serotonin receptors in the brain, suggesting its potential use as an antipsychotic agent. It has also been found to inhibit the growth of cancer cells, possibly through its effects on cell signaling pathways.
Effets Biochimiques Et Physiologiques
Perathiepin has been found to exhibit various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential use as an antipsychotic agent. It has also been found to inhibit the growth of cancer cells, possibly through its effects on cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using perathiepin in lab experiments is its potential for use in various research applications. Its pharmacological properties make it a promising candidate for research in several areas, including neuroscience and oncology. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on perathiepin. One area of interest is its potential use as an antipsychotic agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various psychiatric disorders. Another area of interest is its potential use in treating various types of cancer. Further studies are needed to determine its efficacy and to identify potential combination therapies. Additionally, further modifications to the compound may be made to alter its properties for specific research applications.
Méthodes De Synthèse
Perathiepin can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride, followed by cyclization of the resulting intermediate to form the thiepin ring. Further modifications can be made to the compound to alter its properties for specific research applications.
Applications De Recherche Scientifique
Perathiepin has been found to exhibit various pharmacological properties, making it a potential candidate for research in several areas. It has been studied for its potential use as an antipsychotic agent, as well as for its neuroprotective effects. It has also been investigated for its potential use in treating various types of cancer, such as lung cancer and breast cancer.
Propriétés
Numéro CAS |
1526-83-6 |
|---|---|
Nom du produit |
Perathiepin |
Formule moléculaire |
C19H22N2S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |
Clé InChI |
MYFNXITXHNLSJY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
SMILES canonique |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




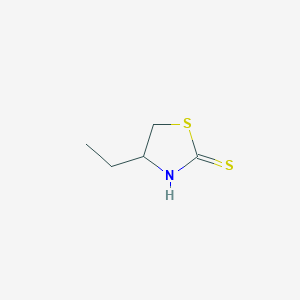
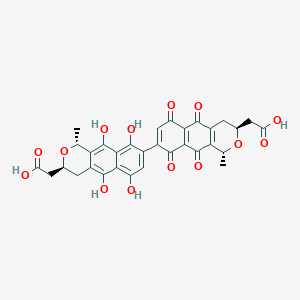
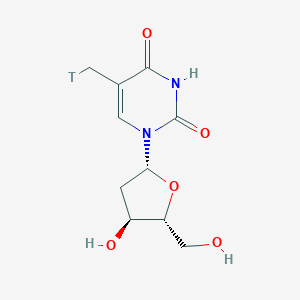

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)




